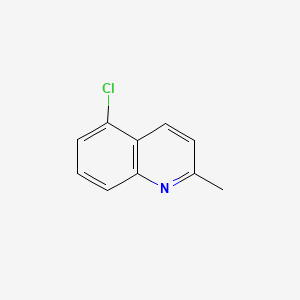

5-Chloroquinaldine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine can be achieved through various methods. One common approach involves the Doebner-Miller reaction, which uses tetrachloro-1,4-quinone as an oxidant. This method is advantageous as it improves yield and eliminates the need for forming a zinc chloride complex to isolate the end product .

Industrial Production Methods: This method is preferred due to its efficiency in improving yields and simplifying the purification process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloroquinaldine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Tetrachloro-1,4-quinone is commonly used as an oxidant.

Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

5-Chloroquinaldine has been studied for its potential medicinal properties, particularly as an antiviral and anticancer agent. The quinoline scaffold, which includes this compound, is known for its broad spectrum of biological activities.

Antiviral Properties

Research indicates that quinoline derivatives exhibit antiviral activity against several viruses, including the human immunodeficiency virus and the Ebola virus. The structural modifications of quinoline compounds have been explored to enhance their antiviral efficacy. For instance, studies have shown that this compound may inhibit viral replication by interacting with viral enzymes or cellular pathways critical for viral entry and replication .

Table 1: Antiviral Activity of Quinoline Derivatives

| Compound | Virus Targeted | Mechanism of Action |

|---|---|---|

| This compound | HIV | Inhibition of reverse transcriptase |

| Chloroquine | SARS-CoV-2 | Zinc ionophore activity |

| Hydroxychloroquine | Zika Virus | Inhibition of viral entry |

Anticancer Activity

This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. Recent studies suggest that these compounds can modulate signaling pathways involved in cancer progression, making them potential candidates for further development in cancer therapy .

Synthetic Applications

In organic synthesis, this compound serves as a valuable intermediate in the preparation of other chemical entities. Its reactivity allows it to participate in various chemical reactions, such as:

- Huisgen Cycloaddition: This reaction can be employed to synthesize diverse heterocyclic compounds.

- Nucleophilic Substitution Reactions: The chlorine atom can be substituted with various nucleophiles to create new derivatives with potentially enhanced biological activities.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Huisgen Cycloaddition | Heat, Cu(I) catalyst | Triazole derivatives |

| Nucleophilic Substitution | Base-catalyzed reaction | Various alkyl or aryl derivatives |

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study published in a peer-reviewed journal highlighted the potential of this compound analogs in inhibiting SARS-CoV-2 replication. The research demonstrated that these compounds could act at multiple stages of the viral life cycle, providing a foundation for further exploration as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines showed that derivatives of this compound exhibited significant cytotoxicity. This was attributed to their ability to induce apoptosis through mitochondrial pathways. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .

Wirkmechanismus

The mechanism of action of 5-Chloroquinaldine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microorganisms. The exact molecular pathways and targets are still under investigation, but it is known to exhibit bactericidal and antimalarial effects .

Vergleich Mit ähnlichen Verbindungen

4-Chloroquinaldine: Another quinoline derivative with similar chemical properties but different substitution patterns.

7-Fluoroquinaldine: A fluorinated derivative with distinct chemical and biological properties.

6-Methoxyquinaldine: A methoxy-substituted quinoline with unique applications in medicinal chemistry .

Uniqueness of 5-Chloroquinaldine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

5-Chloroquinaldine, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound is characterized by the chemical formula C10H8ClN. Its structure features a chlorine atom at the 5-position of the quinoline ring, which is essential for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 μg/ml |

| Staphylococcus aureus | 6.25 μg/ml |

| Pseudomonas aeruginosa | 25 μg/ml |

These results indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. A study evaluated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Table 2: Antimalarial Activity of this compound

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.3 |

The compound exhibited moderate antimalarial activity with an IC50 value indicating effective inhibition of parasite growth. This suggests that the compound may interfere with the metabolic processes of the malaria parasite .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound's ability to induce cytotoxicity in cancer cells was assessed using MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines.

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 14.68 |

| HCT-116 | 23.39 |

| HeLa | 50.03 |

The results show that this compound exhibits selective cytotoxicity towards MCF-7 cells, making it a potential candidate for breast cancer treatment .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets:

- Antimicrobial Mechanism : The chelation properties of quinoline derivatives may disrupt essential metal ion homeostasis in bacteria, leading to growth inhibition .

- Antimalarial Mechanism : The compound may inhibit critical enzymatic pathways in Plasmodium falciparum, similar to other quinoline-based antimalarials .

- Anticancer Mechanism : The induction of apoptosis in cancer cells may occur through DNA damage and interference with cell cycle progression .

Case Studies

- Antituberculosis Activity : A study on cloxyquin (5-chloroquinolin-8-ol), a related compound, reported significant activity against multidrug-resistant Mycobacterium tuberculosis strains, suggesting potential applications for quinoline derivatives in tuberculosis treatment .

- Leishmanicidal Effects : Research indicates that quinoline derivatives can target mitochondrial functions in Leishmania species, leading to apoptosis-like cell death . This opens avenues for exploring similar mechanisms in this compound.

Eigenschaften

IUPAC Name |

5-chloro-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFYMAPAENTMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.